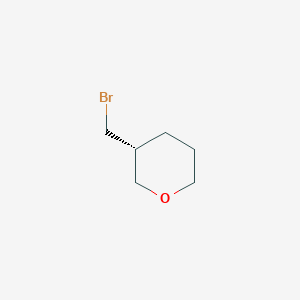![molecular formula C8H7NOS B13016282 Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
Benzo[d]isothiazol-6-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]isothiazol-6-ylmethanol is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring this compound is characterized by a benzene ring fused to an isothiazole ring with a hydroxymethyl group attached to the sixth position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-6-ylmethanol typically involves the construction of the isothiazole ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of o-aminothiophenol with formaldehyde under acidic conditions to form the isothiazole ring. Subsequent hydroxymethylation can be achieved using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]isothiazol-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form benzo[d]isothiazol-6-ylmethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Benzo[d]isothiazol-6-carboxaldehyde or benzo[d]isothiazol-6-carboxylic acid.
Reduction: Benzo[d]isothiazol-6-ylmethane.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of benzo[d]isothiazol-6-ylmethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, this compound derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is relevant in the treatment of Alzheimer’s disease. The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isothiazol-6-ylmethanol can be compared with other isothiazole derivatives, such as:
Benzo[d]isothiazol-3(2H)-one: Known for its antifungal and anxiolytic activities.
Benzo[c]isothiazol-6-ylmethanol: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: Investigated as a potential multifunctional agent against Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isothiazole derivatives.
Eigenschaften
Molekularformel |
C8H7NOS |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
1,2-benzothiazol-6-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-4,10H,5H2 |
InChI-Schlüssel |
IHXMORLWZNYAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)SN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



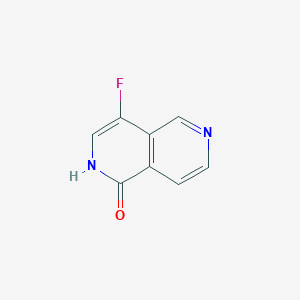
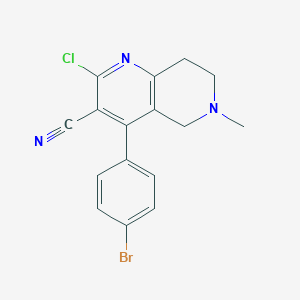

![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


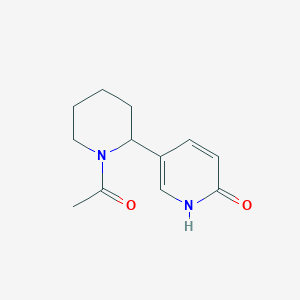
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
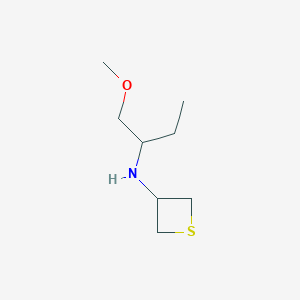

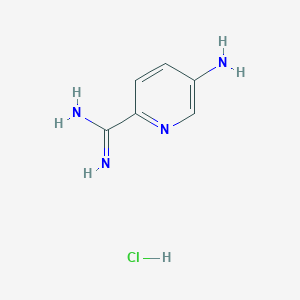
![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
